molecular formula C7H15NO B8242769 cis-2-Ethyl-6-methylmorpholine

cis-2-Ethyl-6-methylmorpholine

Cat. No.: B8242769
M. Wt: 129.20 g/mol
InChI Key: JEIHFHDCQHZFAO-RQJHMYQMSA-N
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Description

cis-2-Ethyl-6-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound is characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position of the morpholine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

(2S,6R)-2-ethyl-6-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIHFHDCQHZFAO-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Morpholine Derivatives

The alkylation of morpholine or its precursors represents a foundational approach. Morpholine itself is synthesized via the cyclization of diethylene glycol with ammonia. For this compound, alkylation involves reacting morpholine with ethyl and methyl halides under controlled conditions. For example, ethyl bromide and methyl iodide may be introduced sequentially in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom in morpholine acts as a nucleophile, displacing halide ions from the alkylating agents. Steric effects and solvent polarity critically influence regioselectivity, favoring the cis configuration when bulky substituents occupy adjacent positions on the ring.

Acid-Catalyzed Cyclization of Amino Alcohols

An alternative route involves cyclizing amino alcohols such as 2-ethylamino-6-methyl-1-hexanol in the presence of mineral acids (e.g., sulfuric acid) or Lewis acids. This method, adapted from analogous morpholine syntheses, achieves ring closure through dehydration. For instance, heating the amino alcohol with concentrated sulfuric acid at 180°C induces cyclization, yielding a mixture of cis and trans isomers.

Key variables affecting this pathway:

  • Temperature: Elevated temperatures (180–200°C) accelerate dehydration but risk side reactions like carbonization.

  • Acid concentration: Higher acid strength improves reaction kinetics but complicates product isolation.

Purification Strategies for this compound

Selective Salt Formation and Recrystallization

A patented method isolates the cis isomer by converting a mixture of cis- and trans-2,6-dimethylmorpholine into acid salts, which are then recrystallized. For example, treating the isomer mixture with benzoic acid in toluene at 50°C selectively precipitates the cis-benzoate salt due to its lower solubility. Subsequent recrystallization from ethanol further purifies the salt, which is hydrolyzed with aqueous NaOH to regenerate the free base.

Representative data from patent examples:

Acid UsedSolventTemp (°C)Yield (%)Purity (%)
Benzoic acidToluene5082.399.4
Benzene sulfonic acidChloroform4083.299.5
Sulfuric acidDichloromethane5081.099.3

This method achieves >99% purity by exploiting differential solubility of diastereomeric salts.

Carboxylate Ester Intermediate Formation

Another purification technique involves reacting crude this compound with carboxylic acids (e.g., acetic acid) in ester solvents like ethyl acetate. The resulting carboxylate ester is hydrolyzed under basic conditions to yield the purified cis isomer. For instance, refluxing with acetic acid in ethyl acetate followed by NaOH hydrolysis achieves 85% yield and 99.5% purity.

Mechanistic rationale:

  • Carboxylic acids protonate the morpholine nitrogen, forming a hydrophilic salt that partitions into the aqueous phase during extraction.

  • Ester solvents enhance the solubility of non-polar impurities, facilitating their removal.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimal solvents balance polarity and boiling point. Polar aprotic solvents (DMF, DMSO) favor alkylation but require high temperatures for reflux, increasing energy costs. Conversely, chlorinated solvents (chloroform, dichloromethane) enable milder conditions (30–50°C) for salt formation but pose environmental and toxicity concerns.

Table 3.1: Impact of solvent on reaction efficiency

SolventDielectric ConstantReaction Temp (°C)Isomer Selectivity (cis:trans)
DMF36.7803:1
Dichloromethane8.94010:1
Toluene2.4508:1

Stoichiometric Considerations

Molar ratios of alkylating agents to morpholine influence yield. A 1.2:1 ratio of ethyl bromide to morpholine minimizes di-alkylation byproducts, while a 10% excess of methyl iodide ensures complete methylation at the 6-position.

Industrial-Scale Production Challenges

Waste Management

Salt-based purification generates acidic wastewater requiring neutralization. Patent CN110950818B addresses this by using recyclable ester solvents, reducing environmental footprint .

Chemical Reactions Analysis

Types of Reactions

cis-2-Ethyl-6-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

cis-2-Ethyl-6-methylmorpholine serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to act as a catalyst and a solvent in various reactions.

Catalytic Properties

The compound has been utilized as a catalyst in several organic reactions, enhancing reaction rates and selectivity. For instance, it has been shown to facilitate the synthesis of substituted morpholines through ring-opening reactions with epoxides, leading to high yields of products with defined stereochemistry .

Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound is employed as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential anti-inflammatory and anticancer activities. For example, studies have indicated that morpholine derivatives exhibit significant biological activity against cancer cell lines, making them promising candidates for drug development .

Pharmaceutical Applications

The pharmaceutical applications of this compound extend to its use as an active pharmaceutical ingredient (API) and as a building block in drug synthesis.

Anticancer Research

Recent studies have focused on the anticancer properties of compounds derived from this compound. These derivatives have been tested for their efficacy against various cancer types, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuropharmacology

Research has also highlighted the potential neuropharmacological applications of this compound. Its structural similarity to neurotransmitters suggests that it may interact with neuronal receptors, potentially leading to new treatments for neurological disorders .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Synthesis of Antitumor Agents

A study investigated the synthesis of novel antitumor agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .

CompoundCell Line TestedIC50 (µM)
AHCT-11615
BMCF-710
CHeLa12

Development of Anti-inflammatory Drugs

Another case study explored the use of this compound derivatives in developing anti-inflammatory drugs. The research demonstrated that certain derivatives effectively reduced inflammation markers in vitro, suggesting their potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-2-Ethyl-6-methylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-2-Ethyl-6-methylmorpholine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of both ethyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

Cis-2-Ethyl-6-methylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholines, in general, are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Mechanisms of Biological Activity

The mechanisms through which this compound exerts its biological effects are not extensively documented in the literature; however, studies on related morpholine derivatives suggest several potential pathways:

  • Enzyme Inhibition : Morpholines have been shown to inhibit various enzymes, including α-glucosidase and other glycosidases. For instance, a study on N-methylmorpholine derivatives indicated significant α-glucosidase inhibitory activity, which could be relevant for managing diabetes by slowing carbohydrate absorption .
  • Antibacterial Activity : Morpholines have demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute to its interaction with bacterial cell membranes or specific intracellular targets.
  • Neuropharmacological Effects : Some morpholine compounds are known to modulate neurotransmitter systems, potentially affecting conditions like anxiety and depression. This could be an area of exploration for this compound as well.

In Vitro Studies

A range of in vitro studies has evaluated the biological activity of morpholines:

  • α-Glucosidase Inhibition : Research has shown that certain morpholine derivatives exhibit IC50 values significantly lower than standard drugs like acarbose, indicating potent enzyme inhibition . For example, one derivative had an IC50 value of 15 µM compared to acarbose's 58.8 µM.
Compound NameIC50 (µM)Comparison with Acarbose
1-benzyl-3-(2-(4-bromophenyl)amino)-2-oxoethyl-morpholinomethyl15 ± 0.0304-fold higher potency
Acarbose58.8 ± 0.015Standard reference

Case Studies

  • Antibacterial Efficacy : A study investigating various morpholine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Neuropharmacological Applications : In a pharmacological assessment, morpholines were tested for their effects on NMDA receptors, showing promise in modulating neuroactivity related to anxiety disorders . This suggests potential therapeutic applications for this compound in psychiatric conditions.

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